molecular formula C12H19N B1622522 2-Isopropyl-N,N,6-trimethylaniline CAS No. 227199-09-9

2-Isopropyl-N,N,6-trimethylaniline

Cat. No. B1622522
M. Wt: 177.29 g/mol
InChI Key: XTYKPEMLMDLYKC-UHFFFAOYSA-N
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Description

2-Isopropyl-N,N,6-trimethylaniline, also known as PIPMT, is a colorless-to-yellow liquid aromatic amine. It has a molecular formula of C12H19N . The average mass is 177.286 Da and the monoisotopic mass is 177.151749 Da .


Molecular Structure Analysis

The InChI code for 2-Isopropyl-N,N,6-trimethylaniline is 1S/C12H19N/c1-9(2)11-8-6-7-10(3)12(11)13(4)5/h6-9H,1-5H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Isopropyl-N,N,6-trimethylaniline is a liquid at ambient temperature . It has a flash point of 102/12mm .

Scientific Research Applications

Tunable Thermoresponsive Polymers

Poly(N-isopropylacrylamide) Copolymers : A study by Jain et al. (2015) highlighted the tuning of the lower critical solution temperature (LCST) behavior of poly(N-isopropylacrylamide), PNIPAM, through copolymerization with imidazolium-based ionic liquids (ILs). This adjustment broadens the application range of PNIPAM in biotechnology and nanotechnology, suggesting that similar chemical modifications could be explored for 2-Isopropyl-N,N,6-trimethylaniline derivatives for specialized applications (Jain et al., 2015).

Advanced Functional Materials

Smart Hydrogels : Tang et al. (2021) discussed the development of PNIPAM-based smart hydrogels that exhibit thermo-responsive properties near their LCST. These materials have applications in drug delivery, tissue regeneration, and artificial muscles. The unique properties of these hydrogels make them promising for developing new materials that incorporate 2-Isopropyl-N,N,6-trimethylaniline or similar compounds for responsive biomedical devices (Tang et al., 2021).

Biomedical Applications

Cell Detachment and Tissue Engineering : Research by Cooperstein and Canavan (2010) reviewed the use of PNIPAM substrates for the non-destructive release of biological cells and proteins, highlighting its potential in cell sheet engineering and tissue transplantation. This indicates a potential area where 2-Isopropyl-N,N,6-trimethylaniline derivatives could find applications, especially in designing surfaces that facilitate cell detachment without damaging the cells (Cooperstein & Canavan, 2010).

Drug Delivery Systems

Microgels for Biomedical Applications : A study by Guan and Zhang (2011) reviewed the use of PNIPAM microgels in drug delivery, biosensing, and as building blocks for 2D films and 3D aggregates in biomedical applications. The unique stimuli-responsive properties of these microgels suggest that compounds like 2-Isopropyl-N,N,6-trimethylaniline could be used to enhance the functionality of microgels for targeted drug delivery and biosensing applications (Guan & Zhang, 2011).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N,2-trimethyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)11-8-6-7-10(3)12(11)13(4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKPEMLMDLYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371537
Record name 2-Isopropyl-N,N,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-N,N,6-trimethylaniline

CAS RN

227199-09-9
Record name N,N,2-Trimethyl-6-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227199-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-N,N,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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